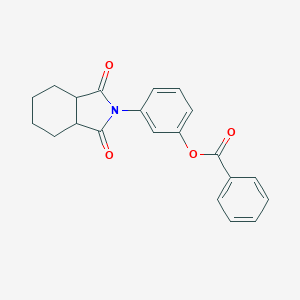![molecular formula C19H18N2O6 B341221 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341221.png)
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE is an organic compound that features both nitrophenyl and methylphenyl groups
Preparation Methods
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the methylphenyl group can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE include:
2-Amino-1-(4-nitrophenyl)ethanol: Known for its use in the synthesis of urea derivatives with antimicrobial activity.
4-Methyl-2-nitrophenyl isocyanate: Used in the preparation of various organic compounds.
3-Cyano-2-(4-nitrophenyl)-2H-indazole-N1-oxide: Exhibits potent antichagasic activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H18N2O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18N2O6/c1-13-2-6-15(7-3-13)20-18(23)10-11-19(24)27-12-17(22)14-4-8-16(9-5-14)21(25)26/h2-9H,10-12H2,1H3,(H,20,23) |
InChI Key |
ZLXYUUPCBPJOOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B341141.png)
![2-(4-Chlorophenyl)-2-oxoethyl 3-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B341143.png)
![2-(4-Chlorophenyl)-2-oxoethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B341144.png)
![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-ethoxyanilino)-5-oxopentanoate](/img/structure/B341147.png)
![2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE](/img/structure/B341148.png)
![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate](/img/structure/B341149.png)
![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-(4-acetylanilino)-5-oxopentanoate](/img/structure/B341151.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2,4-dichlorobenzoate (non-preferred name)](/img/structure/B341154.png)
![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzenesulfonate](/img/structure/B341156.png)




